molecular formula C15H13FO3 B3611962 3-fluorobenzyl 2-hydroxy-3-methylbenzoate

3-fluorobenzyl 2-hydroxy-3-methylbenzoate

Cat. No.: B3611962
M. Wt: 260.26 g/mol
InChI Key: DGUZNXYRUWACOS-UHFFFAOYSA-N
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Description

3-fluorobenzyl 2-hydroxy-3-methylbenzoate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a fluorobenzyl group attached to a benzoate moiety, which includes a hydroxyl and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluorobenzyl 2-hydroxy-3-methylbenzoate typically involves the esterification of 2-hydroxy-3-methylbenzoic acid with 3-fluorobenzyl alcohol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:

2-hydroxy-3-methylbenzoic acid+3-fluorobenzyl alcoholH2SO43-fluorobenzyl 2-hydroxy-3-methylbenzoate+H2O\text{2-hydroxy-3-methylbenzoic acid} + \text{3-fluorobenzyl alcohol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{H}_2\text{O} 2-hydroxy-3-methylbenzoic acid+3-fluorobenzyl alcoholH2​SO4​​3-fluorobenzyl 2-hydroxy-3-methylbenzoate+H2​O

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification steps, such as distillation and recrystallization, are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-fluorobenzyl 2-hydroxy-3-methylbenzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 3-fluorobenzyl 2-oxo-3-methylbenzoate.

    Reduction: The ester group can be reduced to form the corresponding alcohol, 3-fluorobenzyl 2-hydroxy-3-methylbenzyl alcohol.

    Substitution: The fluorine atom on the benzyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN_3) or thiourea (NH_2CSNH_2).

Major Products

    Oxidation: 3-fluorobenzyl 2-oxo-3-methylbenzoate

    Reduction: 3-fluorobenzyl 2-hydroxy-3-methylbenzyl alcohol

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

3-fluorobenzyl 2-hydroxy-3-methylbenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions, particularly those involving esterases and oxidoreductases.

    Industry: It is used in the production of agrochemicals and dyes, where its reactivity and stability are advantageous.

Mechanism of Action

The mechanism of action of 3-fluorobenzyl 2-hydroxy-3-methylbenzoate depends on its specific application. In biological systems, it may act as a substrate for enzymes, undergoing hydrolysis or oxidation to produce active metabolites. The molecular targets and pathways involved can vary, but typically include interactions with enzymes such as esterases, which catalyze the hydrolysis of the ester bond, and oxidoreductases, which facilitate oxidation-reduction reactions.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-hydroxy-3-methylbenzoate: Lacks the fluorobenzyl group, making it less reactive in certain substitution reactions.

    3-fluorobenzyl benzoate: Lacks the hydroxyl and methyl groups, which can affect its reactivity and biological activity.

    2-hydroxy-3-methylbenzoic acid: The free acid form, which can be used to synthesize various esters, including 3-fluorobenzyl 2-hydroxy-3-methylbenzoate.

Uniqueness

This compound is unique due to the presence of both a fluorobenzyl group and a hydroxyl group on the benzoate moiety

Properties

IUPAC Name

(3-fluorophenyl)methyl 2-hydroxy-3-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FO3/c1-10-4-2-7-13(14(10)17)15(18)19-9-11-5-3-6-12(16)8-11/h2-8,17H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGUZNXYRUWACOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)OCC2=CC(=CC=C2)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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